molecular formula C17H18N2O B14510907 Morpholine, 4-[phenyl(phenylimino)methyl]- CAS No. 62718-43-8

Morpholine, 4-[phenyl(phenylimino)methyl]-

Cat. No.: B14510907
CAS No.: 62718-43-8
M. Wt: 266.34 g/mol
InChI Key: GOMSVNCGYCLUBQ-UHFFFAOYSA-N
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Description

Morpholine, 4-[phenyl(phenylimino)methyl]- is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a phenyl(phenylimino)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4-[phenyl(phenylimino)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The reaction mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound.

Industrial Production Methods

Industrial production methods for morpholine derivatives often involve the dehydration of diethanolamine with concentrated sulfuric acid . This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[phenyl(phenylimino)methyl]- undergoes various chemical reactions typical of secondary amines. These include:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation yields N-oxides, reduction produces amines, and substitution reactions result in various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-[phenyl(phenylimino)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of morpholine, 4-[phenyl(phenylimino)methyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to morpholine, 4-[phenyl(phenylimino)methyl]- include other morpholine derivatives such as:

Uniqueness

What sets morpholine, 4-[phenyl(phenylimino)methyl]- apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62718-43-8

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-morpholin-4-yl-N,1-diphenylmethanimine

InChI

InChI=1S/C17H18N2O/c1-3-7-15(8-4-1)17(19-11-13-20-14-12-19)18-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

GOMSVNCGYCLUBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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